Acetylpropionyl peroxide

Polymer Chemistry Free Radical Kinetics Thermal Stability

Researchers requiring precise radical flux in vinyl polymerizations often encounter batch variability with symmetrical peroxides. Acetylpropionyl peroxide (CAS 13043-82-8) provides a single-source solution by generating two distinct acyloxy radicals simultaneously. - Enables direct comparative kinetics for acetyloxy vs. propionyloxy decarboxylation from 323-373 K. - Its ≥25 mg/mL aqueous solubility facilitates efficient initiator partitioning in emulsion systems. - CIDNP-active product distributions support rigorous mechanistic spin chemistry studies not replicable with BPO or LPO.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 13043-82-8
Cat. No. B15484938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylpropionyl peroxide
CAS13043-82-8
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCCC(=O)OOC(=O)C
InChIInChI=1S/C5H8O4/c1-3-5(7)9-8-4(2)6/h3H2,1-2H3
InChIKeyCMMQQIFVGYKMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylpropionyl Peroxide Procurement & Differentiation


Acetylpropionyl peroxide (CAS 13043-82-8) is an unsymmetrical diacyl peroxide with the molecular formula C₅H₈O₄ and molecular weight of 132.11 g/mol [1]. As an organic peroxide initiator, it undergoes thermal or photochemical homolytic cleavage of the O-O bond to generate acyloxy radicals, which subsequently decarboxylate to form alkyl radicals capable of initiating free-radical polymerization [2]. This compound is primarily utilized in research settings for mechanistic studies of radical generation, kinetics of peroxide decomposition, and as a specialized initiator in vinyl monomer polymerization where its unique decomposition profile offers differentiated performance relative to symmetrical diacyl peroxides [3].

Unsymmetrical diacyl peroxide for radical kinetics
Thermal and photochemical initiation studies
Differentiated decomposition profile vs. symmetrical peroxides

Why Generic Substitution Fails for Acetylpropionyl Peroxide


The procurement and scientific selection of a diacyl peroxide initiator cannot be reduced to a simple comparison of active oxygen content or molecular weight. The unsymmetrical nature of acetylpropionyl peroxide (acetyl and propionyl acyl groups) confers a distinct decomposition kinetics profile that differs materially from symmetrical diacyl peroxides such as benzoyl peroxide (BPO) or lauroyl peroxide (LPO) [1]. Research demonstrates that acetylpropionyl peroxide undergoes thermolysis via both radical and non-radical mechanisms, with solvent-dependent product distributions that cannot be extrapolated from symmetrical analogs [2]. For applications requiring specific radical generation rates at defined temperatures, or where acyloxy radical lifetime influences polymerization initiation efficiency, substitution with a generic symmetrical diacyl peroxide will yield unpredictable polymerization kinetics and altered polymer molecular weight distributions [3]. The following quantitative evidence establishes the specific, measurable dimensions along which acetylpropionyl peroxide differs from its closest structural and functional analogs.

Activation energy profile
Differs from benzoyl peroxide; may shift half-life temperature window.
Radical yield pathways
Dual radical/non-radical decomposition alters net radical yield vs symmetrical peroxides.
Radical lifetime prediction
Acyloxy radical decarboxylation rates not predictable from BPO or LPO data.

Acetylpropionyl Peroxide vs. Symmetrical Diacyl Peroxides


Thermal Activation Energy vs. Benzoyl Peroxide

Acetylpropionyl peroxide exhibits an activation energy for thermal decomposition that is measurably distinct from the archetypal symmetrical diacyl peroxide benzoyl peroxide (BPO). Kinetic measurements by ¹H NMR spectroscopy and CIDNP techniques in methanol-d₄ yielded Arrhenius parameters for acetylpropionyl peroxide thermolysis that differ from published BPO decomposition kinetics [1]. While BPO decomposition in aromatic solvents typically proceeds with an activation energy of approximately 30-34 kcal/mol [2], acetylpropionyl peroxide's unsymmetrical structure results in distinct rate constants across the 323-373 K temperature range [3]. This kinetic differentiation directly impacts initiator selection for polymerization processes requiring specific half-life temperature profiles.

Thermal Activation Energy
Cross-study context
Arrhenius parameters determined; distinct from BPO Eₐ ~30–34 kcal/mol
Differentiated initiation temperature window
Solvent-dependent rate variations observed
Polymer Chemistry Free Radical Kinetics Thermal Stability

Acyloxy Radical Lifetime

The lifetime of acyloxy radicals generated from acetylpropionyl peroxide has been quantitatively determined through thermolysis and photolysis experiments. In 0.5M CCl₄ solutions, thermolysis was studied at 333 K (60°C) and 343 K (70°C), while photolysis was investigated across 253–333 K, enabling calculation of decarboxylation rate constants for the acetyloxy and propionyloxy radicals [1]. These measured radical lifetimes directly correlate with initiation efficiency in free-radical polymerization, as acyloxy radicals must survive long enough to react with monomer before decarboxylation to less reactive alkyl radicals occurs [2].

Acyloxy Radical Lifetime
Head-to-head
Decarboxylation rate constants at 333 K and 343 K (CCl₄); photolysis 193–333 K
Differential initiation profile may support complex polymerization control
Two distinct radical species generated
Radical Chemistry CIDNP Spectroscopy Polymerization Initiation

Solvent-Dependent Decomposition Pathways

Acetylpropionyl peroxide undergoes thermolysis via both radical and non-radical mechanisms, a behavior that distinguishes it from many symmetrical diacyl peroxides which predominantly follow homolytic radical pathways. Kinetic measurements using ¹H NMR spectroscopy and chemically induced dynamic nuclear polarization (CIDNP) in methanol-d₄ revealed parallel radical and non-radical decomposition routes [1]. In acetone-d₆, the peroxide decomposes at rates comparable to thermolysis in alcohols, with solvent molecules acting as efficient deuterium donors, forming acetylmethyl-d₅ radicals that recombine with peroxide radicals to a significant extent [2]. This dual-pathway behavior is not universally observed in symmetrical diacyl peroxides and provides unique opportunities for controlling radical yield.

Solvent-Dependent Pathways
Class-level inference
¹H NMR/CIDNP in methanol-d₄ and acetone-d₆; parallel radical and non-radical routes confirmed
Net radical yield depends on solvent; relevant for initiator loading
Solvent as hydrogen/deuterium donor
Reaction Mechanism Kinetics Solvent Effects

Polarity and Monomer Compatibility

Acetylpropionyl peroxide (C₅H₈O₄, MW 132.11) possesses a mixed acetyl-propionyl acyl composition, yielding an intermediate polarity profile relative to purely aliphatic (e.g., lauroyl peroxide, MW 398.62) or purely aromatic (e.g., benzoyl peroxide, MW 242.23) symmetrical diacyl peroxides [1]. The compound is reported to have aqueous solubility of at least 25 mg/mL [2]. This intermediate polarity confers distinct compatibility characteristics in emulsion and suspension polymerization systems where initiator partitioning between aqueous and organic phases critically influences polymerization locus and particle nucleation.

Polarity & Compatibility
Class-level inference
Aqueous solubility ≥25 mg/mL; PSA 52.60 Ų; MW 132.11
Higher water solubility supports aqueous-phase polymerization partitioning
BPO/LPO are water-insoluble
Polymer Synthesis Solubility Monomer Compatibility

Photochemical Reactivity vs. Acetylbenzoyl Peroxide

The photochemical behavior of acetylpropionyl peroxide has been investigated in direct comparison with acetylbenzoyl peroxide in solid cyclohexane solutions. Studies examining nonequilibrium nuclear polarization (CIDNP) effects during photolysis of solid cyclohexane solutions of diacyl peroxides revealed that acetylpropionyl peroxide and acetylbenzoyl peroxide exhibit distinct polarization patterns of ¹H and ¹³C nuclei [1]. These differences arise from the unique triplet-state photochemistry and radical pair dynamics of the unsymmetrical peroxide, which differ from those of acetylbenzoyl peroxide despite their structural similarities [2].

Photochemical Reactivity
Head-to-head
Distinct ¹H/¹³C CIDNP patterns vs acetylbenzoyl peroxide in solid cyclohexane
Differentiated photochemical radical pair dynamics for specialized photoinitiation studies
Triplet-state photochemistry context
Photochemistry CIDNP Solid-State Reactions

Polymerization Rate in Styrene

A foundational comparative study of diacyl peroxides in styrene polymerization established that intrinsic initiator effectiveness varies significantly across the class, with the rank order benzoyl > bis(p-chlorobenzoyl) > lauroyl > bis(2,4-dichlorobenzoyl) [1]. In this study, assuming benzoyl peroxide relative initial polymerization rate as 1.00 at 0.0133 M, the relative rates were: bis(2,4-dichlorobenzoyl) 2.15, lauroyl 1.52, and bis(p-chlorobenzoyl) 0.87 [2]. The activation energy for peroxide-initiated styrene polymerization was determined as 21 kcal/mol across this class. While acetylpropionyl peroxide was not directly included in this 1948 study, its structural position as an unsymmetrical mixed aliphatic diacyl peroxide suggests its polymerization initiation efficiency would occupy a distinct position in this spectrum [3].

Styrene Polymerization Rate
Supporting evidence
Class-level relative rates: 0.87–2.15 vs BPO = 1.00 at 0.0133 M
Initiator selection materially impacts polymerization rate; requires compound-specific validation
Not directly measured for acetylpropionyl peroxide
Polystyrene Synthesis Initiator Efficiency Polymerization Kinetics

Acetylpropionyl Peroxide Application Scenarios


Acyloxy Radical Decarboxylation Kinetics

Acetylpropionyl peroxide serves as an optimal probe molecule for investigating the fundamental kinetics of acyloxy radical generation and subsequent decarboxylation. The compound's unsymmetrical structure enables simultaneous study of two distinct acyloxy radicals (acetyloxy and propionyloxy) generated from a single initiator molecule under identical conditions, eliminating batch-to-batch variability in comparative radical lifetime measurements [1]. Quantitative decarboxylation rate constants have been determined for both radical species at 333 K and 343 K in CCl₄ solutions, with photolysis experiments extending the accessible temperature range to 193-333 K [2]. This unique capability makes acetylpropionyl peroxide irreplaceable for fundamental radical chemistry research where symmetrical peroxides would require separate experiments with different initiators to achieve comparable data.

CIDNP and Radical Pair Dynamics

The distinct CIDNP (chemically induced dynamic nuclear polarization) signatures of acetylpropionyl peroxide in both thermal and photochemical decomposition make it a valuable tool for spin chemistry research. Direct comparative studies with acetylbenzoyl peroxide in solid cyclohexane solutions have demonstrated that acetylpropionyl peroxide produces unique ¹H and ¹³C nuclear polarization patterns reflecting its specific triplet-state photochemistry and radical pair recombination dynamics [1]. The solvent-dependent decomposition pathways—which include both radical and non-radical mechanisms in methanol, and significant solvent radical recombination in acetone—provide a rich experimental system for investigating solvent cage effects, radical pair spin dynamics, and magnetic field effects on reaction outcomes [2].

Intermediate Polarity Initiator Partitioning

In emulsion and suspension polymerization systems where initiator partitioning between aqueous and organic phases determines particle nucleation efficiency and polymerization locus control, acetylpropionyl peroxide's measured aqueous solubility of ≥ 25 mg/mL [1] offers a distinct advantage over water-insoluble symmetrical peroxides like benzoyl peroxide and lauroyl peroxide. The unsymmetrical acetyl-propionyl acyl composition (MW 132.11 g/mol, PSA 52.60 Ų) provides an intermediate polarity profile that enables more efficient transport across phase boundaries [2]. This characteristic is particularly valuable in miniemulsion polymerization processes where rapid initiator equilibration between phases is critical for achieving narrow particle size distributions and controlled polymerization kinetics.

Thermal Decomposition Kinetics

The thermal decomposition of acetylpropionyl peroxide has been quantitatively characterized in multiple solvent systems across the 323-373 K (50-100°C) temperature range using ¹H NMR spectroscopy and CIDNP detection [1]. Arrhenius parameters have been determined for both overall peroxide decomposition and the subsequent decarboxylation of acyloxy radicals, providing a complete kinetic framework for predicting initiator decomposition rates under varied process conditions [2]. This comprehensive kinetic characterization makes acetylpropionyl peroxide suitable as a calibration standard for thermal analysis methods and as a reference initiator for developing kinetic models of free-radical polymerization processes where accurate prediction of initiator half-life versus temperature is essential for process design and scale-up.

Application
Selection Property
Validation Focus
Acyloxy radical decarboxylation kinetics
Unsymmetrical dual-radical probe
Decarboxylation rate-constant determination across temperature range
CIDNP and radical pair dynamics
Solvent-dependent decomposition pathways
NMR polarization pattern analysis; radical pair recombination
Emulsion/suspension polymerization partitioning
Intermediate polarity and aqueous solubility
Initiator phase partitioning and particle nucleation control
Thermal decomposition kinetic reference
Arrhenius parameters in multiple solvents
Half-life prediction and process design validation

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